molecular formula C17H20N2 B12437376 1-(Diphenylmethyl)-2-methylazetidin-3-amine

1-(Diphenylmethyl)-2-methylazetidin-3-amine

Cat. No.: B12437376
M. Wt: 252.35 g/mol
InChI Key: CJCQBRZYAQTEOO-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2-methylazetidin-3-amine is an organic compound that features a unique azetidine ring structure substituted with a diphenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for better control over reaction conditions, leading to higher purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-2-methylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the diphenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or diphenylmethanes.

Scientific Research Applications

1-(Diphenylmethyl)-2-methylazetidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Diphenylmethane: Shares the diphenylmethyl group but lacks the azetidine ring.

    Azetidine Derivatives: Compounds with similar azetidine ring structures but different substituents.

Uniqueness: 1-(Diphenylmethyl)-2-methylazetidin-3-amine is unique due to the combination of the diphenylmethyl group and the azetidine ring, which imparts distinct chemical and biological properties .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzhydryl-2-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCQBRZYAQTEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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